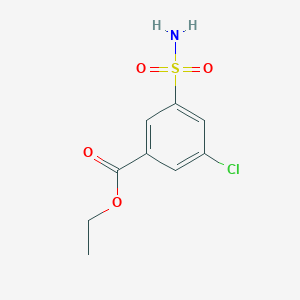

Ethyl 3-chloro-5-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHARICFKKPAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for Ethyl 3 Chloro 5 Sulfamoylbenzoate

Elucidation of Retrosynthetic Pathways for Ethyl 3-chloro-5-sulfamoylbenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnections involve the three key functional groups attached to the aromatic ring: the ethyl ester, the sulfamoyl group, and the chlorine atom.

A logical retrosynthetic approach would involve the following key bond cleavages:

C-O (Ester Bond): Disconnecting the ethyl ester reveals 3-chloro-5-sulfamoylbenzoic acid as a key precursor. This simplifies the synthesis to forming the ester from the corresponding carboxylic acid, a generally straightforward transformation.

C-S (Sulfamoyl Group): Cleavage of the bond between the aromatic ring and the sulfur atom of the sulfamoyl group points towards a precursor like ethyl 3-chlorobenzoate (B1228886). The sulfamoyl group can then be introduced via an electrophilic aromatic substitution or a nucleophilic aromatic substitution, depending on the chosen synthetic strategy.

C-Cl (Chloro Group): Disconnecting the chlorine atom suggests a precursor such as ethyl 5-sulfamoylbenzoate. The chlorination would then be a key step, requiring regioselective control to introduce the chlorine at the desired position.

Based on this analysis, two primary synthetic strategies emerge:

Strategy A: Start with a pre-functionalized benzoic acid derivative, such as 3-chloro-5-sulfamoylbenzoic acid, and perform the esterification in the final step.

Strategy B: Begin with a simpler substituted benzoate (B1203000), like ethyl 3-chlorobenzoate or ethyl benzoate, and sequentially introduce the other functional groups.

Exploration of Established Synthetic Routes to this compound

The synthesis of this compound can be accomplished through several established routes, each involving a sequence of fundamental organic reactions.

Esterification Reactions for Carboxylate Functionalization

The formation of the ethyl ester is a critical step in the synthesis of the target molecule. This is typically achieved by reacting the corresponding carboxylic acid, 3-chloro-5-sulfamoylbenzoic acid, with ethanol (B145695) in the presence of an acid catalyst.

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid and ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using an excess of ethanol or by removing water as it is formed.

| Reaction | Reagents | Conditions |

| Esterification | 3-chloro-5-sulfamoylbenzoic acid, Ethanol, Sulfuric acid (catalyst) | Reflux |

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-5-sulfamoylbenzoyl chloride can then be reacted with ethanol to yield the ethyl ester with high efficiency.

Strategies for Introduction of the Sulfamoyl Moiety on Aromatic Systems

The introduction of the sulfamoyl group (-SO₂NH₂) onto the aromatic ring is a pivotal transformation. A common and effective method is the chlorosulfonylation of a suitable aromatic precursor, followed by amination.

Chlorosulfonylation-Amination Sequence:

Chlorosulfonylation: An appropriate starting material, such as ethyl 3-chlorobenzoate, can be reacted with chlorosulfonic acid (ClSO₃H) to introduce the chlorosulfonyl group (-SO₂Cl) onto the ring. The directing effects of the existing substituents will guide the position of this new group.

Amination: The resulting ethyl 3-chloro-5-(chlorosulfonyl)benzoate is then treated with ammonia (B1221849) or an ammonia source to convert the chlorosulfonyl group into the desired sulfamoyl group. biosynth.com

An alternative approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by a sulfamoylating agent. For instance, reacting ethyl 3,5-dichlorobenzoate with sodium aminosulfinate (NaSO₂NH₂) in the presence of a copper catalyst can lead to the formation of the target compound. This method offers the advantage of milder reaction conditions.

Regioselective Halogenation Approaches for Chlorination of the Benzoate Ring

The regioselective introduction of a chlorine atom at the 3-position of the benzoate ring is crucial for the synthesis. The directing effects of the existing functional groups on the aromatic ring play a key role in determining the outcome of the chlorination reaction.

If starting with ethyl 5-sulfamoylbenzoate, the sulfamoyl and ester groups, both being meta-directing, would direct the incoming electrophile (chlorine) to the 3-position. Electrophilic chlorination can be achieved using various chlorinating agents, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Careful control of reaction conditions is necessary to prevent over-chlorination and to ensure the desired regioselectivity.

Development and Optimization of Novel Synthetic Approaches Towards this compound

Research continues to focus on developing more efficient, scalable, and environmentally friendly synthetic routes to this compound.

Catalyst Design and Evaluation for Enhanced Synthesis

The development of advanced catalysts is a key area of focus for optimizing the synthesis of this compound.

For Sulfamoylation:

Copper-based Catalysts: Copper catalysts, such as cuprous bromide (CuBr), have shown promise in facilitating the nucleophilic substitution reaction between an aryl halide and a sulfamoylating agent. Research is ongoing to develop more active and robust copper catalyst systems, potentially involving tailored ligands to enhance catalytic turnover and reduce catalyst loading.

For Chlorination:

Solid Acid Catalysts: The use of solid acid catalysts for electrophilic chlorination offers advantages in terms of ease of separation and catalyst recycling, contributing to a greener synthetic process. Zeolites and other porous materials are being investigated as potential catalysts for regioselective halogenation reactions.

One-Pot Syntheses:

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of Ethyl 3 Chloro 5 Sulfamoylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural verification of ethyl 3-chloro-5-sulfamoylbenzoate. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl ester, the aromatic protons, and the sulfamoyl group.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons. Indicative chemical shift ranges for ethyl esters are typically around δ 1.2-1.4 ppm for the methyl group and δ 4.2-4.4 ppm for the methylene group.

Aromatic Protons: The trisubstituted benzene (B151609) ring will show three distinct aromatic proton signals. Due to the substitution pattern, these protons will likely appear as multiplets or finely split signals in the downfield region of the spectrum (typically δ 7.5-8.5 ppm). The precise chemical shifts are influenced by the electron-withdrawing effects of the chloro, sulfamoyl, and ethyl ester groups.

Sulfamoyl Protons: The two protons of the sulfamoyl group (-SO₂NH₂) are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on the solvent and concentration, but an indicative range is δ 3.1–3.3 ppm.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals, one for each unique carbon atom in the molecule.

Ethyl Group Carbons: The methyl carbon of the ethyl group will appear at a higher field (around δ 14 ppm), while the methylene carbon will be further downfield (around δ 62 ppm) due to its proximity to the electronegative oxygen atom.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the substituents (C-Cl, C-SO₂NH₂, and C-COOEt) will have distinct chemical shifts compared to the other aromatic carbons. The carbon of the carbonyl group in the ester function will appear at a much lower field (around δ 165 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| -CH₃ (ethyl) | ~1.3 (triplet) | ~14 |

| -CH₂- (ethyl) | ~4.3 (quartet) | ~62 |

| Aromatic-H | 7.5 - 8.5 (multiplets) | 120 - 150 |

| -SO₂NH₂ | ~3.2 (broad singlet) | - |

| C=O (ester) | - | ~165 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and should be confirmed by experimental data.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the aromatic proton signals can be directly linked to their corresponding carbon signals in the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This can be used to determine the preferred conformation of the molecule in solution.

Solid-State NMR Investigations of Polymorphic Forms (if applicable)

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion, confirming the chemical formula of this compound as C₉H₁₀ClNO₄S. The presence of chlorine and sulfur atoms would be evident from their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Structures

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragment ions provides valuable information about the structure of the molecule.

For this compound, the fragmentation pathways are expected to be influenced by the ethyl ester and the aromatic sulfonamide moieties.

Loss of the Ethoxy Radical: A common fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. pharmacy180.com

Loss of Ethylene (B1197577): Another possible fragmentation is the loss of a neutral ethylene molecule (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement. pharmacy180.com

Cleavage of the Sulfonamide Group: Aromatic sulfonamides can undergo cleavage of the C-S or S-N bonds. The loss of SO₂ (64 Da) is a characteristic fragmentation of sulfonamides.

Loss of Chlorine: The chlorine atom can also be lost as a radical.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR spectroscopy.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| 263/265 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 218/220 | [M - •OCH₂CH₃]⁺ |

| 235/237 | [M - CH₂=CH₂]⁺ |

| 199/201 | [M - SO₂]⁺ |

| 228 | [M - •Cl]⁺ |

Note: The predicted fragment ions are based on common fragmentation patterns of related compounds and would need to be confirmed by experimental MS/MS data.

X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture and Crystal Packing

Single-Crystal X-ray Diffraction Analysis of this compound

Although a Crystallographic Information File (CIF) for this compound is not present in the Cambridge Structural Database (CSD) or other public repositories, we can infer its likely structural parameters from analogous molecules. For instance, the analysis of various benzoate (B1203000) esters and aromatic sulfonamides reveals common structural motifs. The benzene ring is expected to be largely planar, with the ethyl ester and sulfamoyl groups, along with the chlorine atom, attached. The exact torsion angles between the plane of the benzene ring and the substituents will be dictated by steric and electronic effects. It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic molecules.

Hydrogen Bonding Networks and Intermolecular Interactions in the Crystal Lattice

The solid-state structure of this compound will be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). It is highly probable that the N-H protons will form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, detailed information about the functional groups present and their chemical environment can be obtained.

Detailed Band Assignment and Vibrational Mode Analysis

A detailed analysis of the IR and Raman spectra of this compound would reveal characteristic vibrational bands corresponding to its various functional groups. The following table outlines the expected vibrational frequencies and their assignments based on established literature values for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ stretching | ~1350 - 1320 | IR, Raman |

| Symmetric SO₂ stretching | ~1170 - 1150 | IR, Raman | |

| N-H stretching | ~3350 - 3250 | IR | |

| N-H bending (scissoring) | ~1570 - 1540 | IR, Raman | |

| Ester (-COOEt) | C=O stretching | ~1725 - 1705 | IR |

| C-O stretching (ester) | ~1250 - 1200 | IR, Raman | |

| Aromatic Ring | C-H stretching | ~3100 - 3000 | IR, Raman |

| C=C stretching | ~1600 - 1450 | IR, Raman | |

| Chloro (-Cl) | C-Cl stretching | ~800 - 600 | IR, Raman |

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions within the crystal lattice.

The asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong in both IR and Raman spectra and are highly characteristic of sulfonamides. The N-H stretching vibration will appear as a relatively broad band in the IR spectrum, and its position and shape can provide information about the extent of hydrogen bonding. The strong C=O stretching band of the ethyl ester is another key diagnostic peak. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region, and their pattern can be indicative of the substitution pattern on the benzene ring.

Temperature-Dependent Spectroscopic Studies

While specific temperature-dependent spectroscopic data for this compound is not available, studies on analogous sulfonamides have shown that changes in temperature can provide valuable insights into molecular dynamics and phase transitions. As the temperature is lowered, sharpening of the vibrational bands is typically observed due to a reduction in thermal motion and a more ordered crystalline state.

Furthermore, changes in the hydrogen bonding network can be monitored through shifts in the N-H and SO₂ stretching frequencies. The appearance of new bands or the splitting of existing bands at low temperatures can indicate the presence of different conformers or a phase transition to a more ordered crystal form. Such studies would be invaluable in fully characterizing the structural dynamics of this compound.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Chloro 5 Sulfamoylbenzoate

Quantum Chemical Investigations of Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For Ethyl 3-chloro-5-sulfamoylbenzoate, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations help in understanding the spatial arrangement of the ethyl ester, chloro, and sulfamoyl groups on the benzoate (B1203000) ring. The self-consistent field (SCF) energy, also obtainable from DFT, provides a measure of the molecule's total electronic energy in its ground state. materialsciencejournal.org For instance, in a related molecule, ethyl 4-(3-chlorobenzamido)benzoate, the crystal structure was determined and found to be in the triclinic space group P-1. eurjchem.com

Table 1: Predicted Structural Parameters for a Representative Substituted Benzoate Derivative (Illustrative)

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| S-O bond length | ~1.43 Å |

| S-N bond length | ~1.67 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

Note: These are typical values and the exact parameters for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For aromatic compounds like this compound, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO's location can indicate sites susceptible to nucleophilic attack. researchgate.netresearchgate.net This analysis can predict how the molecule will interact with other reagents. researchgate.net For example, the presence of the electron-withdrawing sulfamoyl and chloro groups influences the electronic distribution and reactivity of the benzene ring.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations for the title compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-Phase Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This allows for the exploration of different possible shapes (conformations) of this compound and its behavior in a solvent. By simulating the interactions between the molecule and its surrounding solvent molecules, MD can provide insights into its solubility and how it orients itself in solution.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. eurjchem.com For example, calculations can predict the chemical shifts of protons and carbons for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy. eurjchem.com Comparing these predicted spectra with experimental data helps to validate the computed structure.

Reaction Pathway Analysis and Transition State Identification using Computational Approaches

Computational chemistry can be used to map out the energetic landscape of a chemical reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, chemists can determine the most likely pathway for a reaction to occur and identify the rate-determining step. For a molecule like this compound, this could involve modeling reactions such as nucleophilic substitution of the chlorine atom or hydrolysis of the ester group.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with a particular property, such as their biological activity or a physical property. researchgate.netmdpi.com For analogues of this compound, a QSPR model could be developed to predict a property of interest based on various calculated molecular descriptors. mdpi.comnih.gov These descriptors can include electronic, steric, and lipophilic parameters. nih.gov Such models are useful for designing new compounds with desired properties by providing insights into which structural features are most important. researchgate.netmdpi.comnih.gov

Investigation of Molecular Interactions and Mechanistic Pathways of Ethyl 3 Chloro 5 Sulfamoylbenzoate in Controlled Biological Systems in Vitro

Molecular Docking and Simulation Studies of Ligand-Receptor Binding in silico

Computational studies, including molecular docking, have been instrumental in predicting the binding modes of sulfonamide-containing compounds to their protein targets. For Ethyl 3-chloro-5-sulfamoylbenzoate, its structural similarity to known inhibitors suggests a targeted interaction with specific enzymes. The sulfonamide group is a key feature, known to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.

In the context of its potential antimicrobial activity, the sulfonamide moiety mimics para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase. This mimicry allows the compound to competitively inhibit the enzyme, thereby disrupting the folic acid synthesis pathway essential for bacterial survival.

In vitro Enzymatic Assays: Kinetic and Mechanistic Characterization of Enzyme Modulation

In vitro studies are crucial for validating the predictions from in silico models and for quantifying the inhibitory potential of a compound.

Determination of Enzyme Binding Affinities (e.g., Ki, IC50 values for in vitro enzyme inhibition)

Research has identified this compound as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. While the precise IC50 and Ki values from these studies are not broadly published, the observed selectivity indicates a high binding affinity for CA IX over other isoforms. The determination of these values is a critical step in characterizing its potency as an enzyme inhibitor.

| Target Enzyme | Reported Activity |

| Carbonic Anhydrase IX (CA IX) | Selective Inhibitor |

| Dihydropteroate Synthase | Putative Inhibitor |

Elucidation of Specific Inhibition or Activation Mechanisms

The primary mechanism of action for this compound is believed to be competitive inhibition. In the case of dihydropteroate synthase, it competes with the natural substrate, PABA. For carbonic anhydrase IX, the sulfonamide group likely coordinates with the zinc ion in the enzyme's active site, a hallmark of many sulfonamide-based carbonic anhydrase inhibitors. This binding blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's function.

Biophysical Characterization of Protein-Ligand Interactions in vitro

Detailed biophysical studies are required to fully understand the thermodynamics and kinetics of the interaction between this compound and its target proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

At present, specific data from Surface Plasmon Resonance (SPR) studies for this compound are not available in publicly accessible research. Such studies would be invaluable for determining the association (ka) and dissociation (kd) rate constants of the inhibitor with its target enzymes, providing a more dynamic picture of the binding event and allowing for the calculation of the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Enthalpic and Entropic Contributions

Similarly, specific Isothermal Titration Calorimetry (ITC) data for this compound is not currently available in the scientific literature. ITC experiments would provide a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces behind the binding event, whether it is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy.

Investigation of Cellular Pathway Modulation in Defined in vitro Cell Models

The elucidation of a compound's biological activity is critically dependent on understanding its influence on cellular pathways within controlled environments. The use of defined in vitro cell models, such as cultured human cell lines, provides a powerful platform to dissect the molecular mechanisms of action of investigational molecules like this compound. This approach allows for the direct assessment of the compound's effects on specific cellular components, free from the systemic complexities of a whole organism.

To determine the cellular targets of this compound, researchers analyze its impact on the expression levels or activity of specific biomarkers. These biomarkers—typically proteins or enzymes—serve as indicators of engagement with a particular biological pathway. For instance, compounds containing a sulfamoyl group are often investigated for their effects on enzymes like carbonic anhydrases or their potential to influence pathways related to cell proliferation and survival in cancer cell models.

In a hypothetical study using various human cancer cell lines, the effect of this compound could be measured on several key biomarkers. The activity of inducible Nitric Oxide Synthase (NOS2), an enzyme involved in inflammatory responses, might be assessed. nih.gov Similarly, its effect on the expression of specific solute carriers, which are crucial for transporting substances across cell membranes, could be evaluated. nih.gov The goal is to create a profile of the compound's activity across different cell types and biomarkers, which helps to identify its primary mechanism of action.

The following interactive table represents a hypothetical data set from such an in vitro investigation, illustrating the kind of results that would be sought.

| Cell Line | Biomarker | Observed Effect | Method of Analysis |

|---|---|---|---|

| Human Colon Carcinoma (HT-29) | Carbonic Anhydrase IX (CA-IX) | Inhibition of Activity | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Human Breast Cancer (MCF-7) | Inducible Nitric Oxide Synthase (NOS2) | Increased Expression | Western Blot |

| Human Macrophage (THP-1) | NF-κB Pathway Activation | Potentiation | Reporter Gene Assay |

| Human Hepatoma (HepG2) | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | No Significant Inhibition | Transport Inhibition Assay |

Beyond individual biomarkers, a deeper mechanistic understanding requires exploring the compound's effect on entire intracellular signaling cascades. These cascades are the communication networks within a cell that govern processes like cell growth, differentiation, and death. By examining key nodes within these pathways, scientists can map how an external agent like this compound alters cellular behavior.

For example, studies on related sulfamoyl benzamidothiazoles have shown modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov This pathway is a critical regulator of the immune response and inflammation. An investigation into this compound would involve treating cells (e.g., human monocytic THP-1 cells) with the compound and measuring the activation of key proteins in the NF-κB cascade. nih.gov This is often done by quantifying the phosphorylation of proteins like IκBα or the translocation of NF-κB from the cytoplasm to the nucleus. Such findings would provide a detailed mechanistic insight into the compound's immunomodulatory potential.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Pre-clinical Molecular and Cellular in vitro Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's potency and selectivity. This is achieved by systematically synthesizing and testing derivatives of the lead molecule to determine which chemical features are critical for its biological activity. For this compound, an SAR campaign would involve creating analogues with modifications at its three main functional groups: the ethyl ester, the chloro substituent, and the sulfamoyl group.

For instance, the ethyl ester could be converted to other esters (e.g., methyl, propyl) or a carboxylic acid to see how size and polarity at this position affect target binding. The chloro group could be replaced by other halogens (bromo, fluoro) or moved to a different position on the benzene (B151609) ring to probe electronic and steric requirements. nih.gov The sulfamoyl group (-SO₂NH₂) could be N-substituted with various alkyl groups to explore how this modification impacts interaction with the target protein. nih.gov

Each new derivative would be tested in a relevant in vitro assay, such as an enzyme inhibition assay against a purified target or a cell-based assay measuring a specific cellular response. The results, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, allow for direct comparison of the derivatives' potencies. This process validates the importance of specific structural features and guides the design of more effective molecules. nih.gov

The interactive table below provides an illustrative example of SAR data that could be generated for derivatives of this compound against a hypothetical enzyme target, such as a specific N-myristoyltransferase, an enzyme family that has been targeted by related compounds. nih.gov

| Compound | Modification from Parent Compound | Target Enzyme IC₅₀ (µM) |

|---|---|---|

| Parent Compound | This compound | 15.2 |

| Derivative 1 | Ester hydrolyzed to Carboxylic Acid | >100 (Inactive) |

| Derivative 2 | Chloro group replaced with Bromo group | 12.8 |

| Derivative 3 | Chloro group replaced with Fluoro group | 25.6 |

| Derivative 4 | Sulfamoyl group N-methylated (-SO₂NHCH₃) | 45.1 |

| Derivative 5 | Ethyl ester replaced with Propyl ester | 18.9 |

Emerging Applications and Strategic Role of Ethyl 3 Chloro 5 Sulfamoylbenzoate As a Chemical Intermediate

Utility in the Convergent Synthesis of Complex Organic Molecules and Natural Product Analogs

Ethyl 3-chloro-5-sulfamoylbenzoate serves as a versatile building block in the convergent synthesis of complex organic molecules. This strategy involves the independent synthesis of fragments of a target molecule, which are then assembled in the final stages. The reactivity of the chloro and sulfamoyl groups on the aromatic ring of this compound allows for its incorporation into various molecular scaffolds.

The chloro group can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a powerful method for constructing biaryl systems, which are common motifs in natural products and pharmaceuticals. For instance, while direct examples with this compound are not extensively documented in readily available literature, the analogous reactivity of aryl chlorides in Suzuki-Miyaura reactions is well-established for creating complex molecular architectures.

The sulfamoyl group can also be a handle for further functionalization. It can be involved in reactions such as N-alkylation or N-arylation to introduce additional diversity into the molecule. The synthesis of sulfamoyl benzoic acid analogues has been explored for their agonist activity at specific receptors, highlighting the importance of the sulfamoyl benzoate (B1203000) scaffold in medicinal chemistry.

Potential as a Building Block in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound, with its reactive sites, suggests its potential as a monomer or a building block in the synthesis of novel polymers and advanced materials. The sulfamoyl group, for example, can be a key component in the formation of polysulfonamides, a class of polymers known for their thermal stability and mechanical strength.

Furthermore, the aromatic core with its chloro and ester functionalities could be exploited in the synthesis of polyesters or other condensation polymers. These polymers could possess unique properties due to the presence of the sulfonyl and chloro groups, potentially leading to materials with enhanced flame retardancy, thermal stability, or specific solubility characteristics.

A particularly promising area is the use of such functionalized aromatic compounds as organic ligands for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The carboxylate group (obtainable from the hydrolysis of the ethyl ester) and the sulfamoyl group could coordinate with metal ions to form extended, three-dimensional structures. While the direct use of this compound in MOF synthesis is not widely reported, the general principle of using functionalized benzoic acid derivatives as ligands is a cornerstone of MOF chemistry.

Development as a Ligand or Catalyst Precursor in Organometallic Chemistry

The presence of heteroatoms (nitrogen, oxygen, sulfur, and chlorine) in this compound makes it an interesting candidate for development as a ligand in organometallic chemistry. The sulfamoyl group and the ester group can act as coordination sites for metal ions, potentially forming stable complexes.

These metal complexes could exhibit catalytic activity. For example, transition metal complexes containing sulfonamide ligands have been investigated for their catalytic roles in various organic transformations. The electronic properties of the ligand, influenced by the chloro and ester substituents, could be tuned to modulate the activity and selectivity of the metal center.

While specific research on this compound as a direct ligand or catalyst precursor is limited in public-domain literature, the potential is evident from the broader field of organometallic chemistry where functionalized aromatic molecules are routinely employed to create novel catalysts. The synthesis of related compounds, such as sulfonamidomethyltrifluoroborates, and their successful application in cross-coupling reactions, further underscores the potential of sulfonamide-containing molecules in catalysis.

Strategic Importance in the Design of Novel Analytical Reagents and Probes

The structural features of this compound provide a foundation for the design of novel analytical reagents and probes. The sulfonamide group is a known pharmacophore and can be a key recognition element for specific biological targets.

By attaching a fluorophore or a chromophore to the this compound scaffold, it is conceivable to create fluorescent or colorimetric probes for the detection of specific enzymes or ions. The sulfonamide moiety could act as a binding site, and a change in the electronic environment upon binding could lead to a measurable change in the spectroscopic properties of the probe. For instance, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of carbonic anhydrases, suggesting that labeled versions could be developed as probes to study these enzymes.

Furthermore, the reactivity of the chloro group allows for the covalent attachment of this molecule to surfaces or other molecules, which is a key requirement for the development of certain types of sensors and analytical devices. While specific examples of analytical reagents derived directly from this compound are not yet prevalent in the literature, the underlying chemical principles strongly support its potential in this area.

Concluding Perspectives and Future Directions in the Research of Ethyl 3 Chloro 5 Sulfamoylbenzoate

Synthesis and Reactivity: Achievements and Unresolved Challenges

The synthesis of Ethyl 3-chloro-5-sulfamoylbenzoate has been approached through established chemical principles, though direct literature on this specific molecule is limited.

Achievements in Synthesis: A general and logical synthetic strategy involves a multi-step process. One common route is the esterification of 3-chloro-5-sulfamoylbenzoic acid with ethanol (B145695), typically in the presence of an acid catalyst. An alternative pathway involves starting with a benzoate (B1203000) derivative and subsequently introducing the sulfamoyl group (–SO₂NH₂) onto the aromatic ring. For instance, a plausible, though extrapolated, method begins with the esterification of 3-chloro-5-chlorobenzoic acid to yield ethyl 3-chloro-5-chlorobenzoate, followed by a reaction to install the sulfonamide functional group. Similar syntheses in the broader class of substituted benzoic acids, such as the preparation of 2-chloro-5-sulfamoylbenzoic acids, have utilized the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid intermediate. google.com

Unresolved Challenges: A significant challenge is the lack of extensive, direct literature detailing an optimized, high-yield synthesis specifically for this compound. Many proposed synthetic routes are extrapolated from similar compounds, which may require considerable experimental optimization. Furthermore, some related syntheses employ multi-step protocols or potentially hazardous reagents, which can pose challenges for large-scale, efficient production. google.comsemanticscholar.org

Reactivity Profile: The reactivity of this compound is dictated by its distinct functional groups: the ethyl ester, the aromatic chlorine atom, and the sulfonamide group.

Substitution Reactions: The chlorine atom on the benzene (B151609) ring can be substituted by various nucleophiles, such as amines or thiols.

Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would convert it to the corresponding carboxylic acid, 3-chloro-5-sulfamoylbenzoic acid.

Reduction: The sulfonamide group can be chemically reduced to form the corresponding amine.

The ethyl ester provides greater stability compared to more reactive functional groups like acyl chlorides, making it a suitable intermediate for stepwise synthetic strategies.

Insights from Advanced Characterization and Computational Studies

The structural elucidation and property prediction of this compound and its analogs rely on a combination of advanced analytical techniques and computational modeling.

Advanced Characterization: The definitive structure and purity of this compound class are confirmed using a suite of spectroscopic and analytical methods. For related molecules, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-ESI-MS) have been successfully employed. semanticscholar.org Elemental analysis is also a fundamental technique to verify the elemental composition of carbon, hydrogen, nitrogen, sulfur, and chlorine. For unambiguous three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard, as demonstrated in the analysis of the related compound ethyl 4-(3-chlorobenzamido)benzoate, which provided precise unit cell dimensions and space group information. eurjchem.com

Table 1: Advanced Characterization Techniques for Substituted Benzoates

| Technique | Purpose | Example Finding for a Related Compound eurjchem.com |

|---|---|---|

| Single-Crystal X-ray Diffraction | Determines the precise 3D molecular structure and crystal packing. | Crystallizes in the triclinic space group P-1 with Z = 2. |

| NMR Spectroscopy | Elucidates the carbon-hydrogen framework and connectivity. | Confirms the presence and environment of protons and carbons. |

| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, S=O, N-H). | Detects characteristic vibrational frequencies. |

| High-Resolution Mass Spectrometry | Provides highly accurate molecular weight and elemental formula. | Confirms the chemical formula of the synthesized compound. |

| Elemental Analysis | Verifies the percentage composition of elements (C, H, N, S, Cl). | Matches theoretical composition within a narrow tolerance (±0.3%). |

Computational Studies: Computational chemistry offers valuable predictive insights into the properties and potential interactions of this compound. Molecular docking simulations, using tools like AutoDock Vina, can be performed to predict and analyze the binding interactions of the compound with the active sites of biological targets. Furthermore, computational models can predict physicochemical properties. For the closely related precursor, Ethyl 3-chloro-5-(chlorosulfonyl)benzoate, properties such as the octanol-water partition coefficient (XlogP) and Predicted Collision Cross Section (CCS) values for different adducts have been calculated, offering a glimpse into its potential behavior in analytical and biological systems. uni.lu

Promising Avenues for Future Research and Development of this compound

The unique combination of functional groups in this compound makes it a promising candidate for further investigation in several areas of chemical and biomedical research.

Synthetic Intermediate: Its structure is well-suited for use as a building block in the synthesis of more complex and potentially bioactive molecules. The reactivity of its functional groups allows for diverse chemical modifications.

Antimicrobial Research: The sulfonamide moiety is a well-known pharmacophore associated with antimicrobial activity. This is because the sulfonamide group can act as a structural mimic of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate (B1496061) synthase. Future research could focus on in-vitro studies to screen the compound against various bacterial strains and investigate its mechanism of action by inhibiting folic acid synthesis.

Enzyme Inhibition in Cancer Research: Beyond antimicrobial applications, sulfonamides are known inhibitors of other enzymes, such as carbonic anhydrases (CAs). Investigations into the role of related compounds as inhibitors of tumor-associated isoforms like Carbonic Anhydrase IX (CA IX) have shown promising results in preclinical models, suggesting a potential avenue for developing novel anticancer agents.

Broader Scientific Contributions and Potential for Interdisciplinary Collaborations

The study of this compound extends beyond pure chemistry, offering significant opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Biology: The compound serves as a scaffold for structure-activity relationship (SAR) studies. By synthesizing and testing analogs, researchers in medicinal chemistry and biology can explore how modifications to the chlorine, ethyl ester, or sulfonamide groups affect its efficacy as an antimicrobial or enzyme-inhibiting agent.

Chemical Biology and Proteomics: A key challenge in drug discovery is identifying the specific biological targets of a compound. This compound could be immobilized on a solid support to create an affinity chromatography column. This tool would enable chemical biologists to perform experiments aimed at isolating and identifying its binding partners from cell lysates, thus uncovering its mechanism of action on a proteome-wide scale.

Industrial and Materials Science: The compound has been noted for its potential utility as an intermediate in the production of industrial chemicals, including dyes and pigments, opening avenues for collaboration with materials scientists and chemical engineers.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-5-sulfamoylbenzoic acid |

| 3-chloro-5-chlorobenzoic acid |

| ethyl 3-chloro-5-chlorobenzoate |

| 2-amino-5-sulfamoylbenzoic acid |

| 2-chloro-5-sulfamoylbenzoic acid |

| ethyl 4-(3-chlorobenzamido)benzoate |

| para-aminobenzoic acid (PABA) |

Q & A

Q. Validation :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation : ¹H/¹³C NMR (e.g., sulfamoyl protons at δ 3.1–3.3 ppm; ethyl ester at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

Variation of Substituents : Synthesize analogs with modifications at the chloro, sulfamoyl, or ethyl ester positions .

Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using kinetic assays to measure IC₅₀ values .

Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding interactions with active sites .

Data Correlation : Statistically analyze bioactivity vs. electronic (Hammett σ) or steric (Taft ES) parameters .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72h; assess using TGA/DSC .

Degradation Products : Identify hydrolysis products (e.g., free benzoic acid derivatives) via LC-MS .

Advanced: How can in silico models predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), H-bond donors/acceptors, and BBB permeability .

Metabolism Simulation : Employ CYP450 isoform-specific docking (e.g., CYP3A4) to predict metabolic hotspots .

Validation : Compare in silico results with in vitro microsomal stability assays .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Meta-Analysis : Systematically review experimental conditions (e.g., assay type, cell lines, compound purity) .

Reproducibility Testing : Replicate key studies under standardized protocols (e.g., OECD guidelines) .

Statistical Evaluation : Apply ANOVA or regression to identify confounding variables (e.g., solvent effects) .

Basic: What analytical techniques are critical for characterizing reaction intermediates?

Methodological Answer:

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .

- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S, Cl composition (±0.3% tolerance) .

Advanced: How can researchers identify biological targets for this compound using proteomic approaches?

Methodological Answer:

Affinity Chromatography : Immobilize the compound on sepharose beads; elute bound proteins for LC-MS/MS identification .

Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange dye) to detect ligand-induced stabilization .

Network Pharmacology : Integrate target data with STRING or KEGG pathways to map mechanistic pathways .

Basic: What literature search strategies ensure comprehensive coverage of prior studies?

Methodological Answer:

Database Selection : Use SciFinder, Reaxys, and PubMed with keywords: “sulfamoyl benzoate derivatives,” “chlorobenzoate synthesis” .

Patent Mining : Search Espacenet for synthetic routes or applications (e.g., WO/2020 patents) .

Citation Tracking : Use Web of Science to identify seminal papers and recent citations .

Advanced: How can solubility limitations in aqueous media be addressed for in vitro assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

pH Adjustment : Ionize sulfamoyl group (pKa ~10) in mildly alkaline buffers (pH 8–9) .

Salt Formation : Synthesize sodium or hydrochloride salts to enhance hydrophilicity .

Advanced: What mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates .

DFT Calculations : Model transition states (Gaussian 09) to identify rate-determining steps .

Trapping Intermediates : Use cryogenic conditions or stabilizing agents (e.g., crown ethers) for NMR characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.